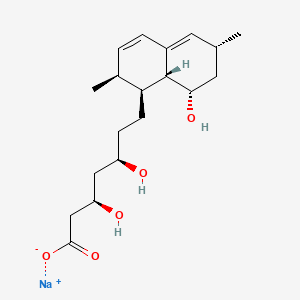

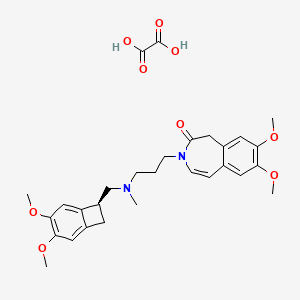

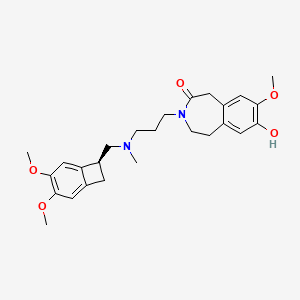

![molecular formula C32H32N6O4S2 B601799 2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) CAS No. 1803449-02-6](/img/structure/B601799.png)

2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)

Vue d'ensemble

Description

This compound appears to be a complex organic molecule that contains two benzimidazole groups, which are nitrogen-containing heterocycles, linked by a disulfanediylbis(methylene) bridge. It also contains methoxy and methyl groups attached to the benzimidazole rings.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole rings, possibly through a reaction of o-phenylenediamine with a suitable carbonyl compound1. The disulfanediylbis(methylene) bridge could potentially be introduced through a reaction with a suitable sulfur-containing reagent. However, without specific literature on this compound, this is purely speculative.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzimidazole rings and the disulfanediylbis(methylene) bridge. The benzimidazole rings would likely contribute to the rigidity of the molecule, while the sulfur atoms in the bridge could potentially be involved in interesting chemical behavior.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole rings and the disulfanediylbis(methylene) bridge. The nitrogen atoms in the benzimidazole rings could potentially act as nucleophiles in reactions, while the sulfur atoms could be involved in redox reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and methyl groups could influence its solubility in different solvents.Applications De Recherche Scientifique

Synthesis and Properties

Facile Synthesis Methods : The chemical has been involved in studies exploring facile and convenient synthesis methods for various derivatives. For instance, Mabkhot, Kheder, and Al-Majid (2010) described a synthesis method for thieno[2,3-b]-thiophene derivatives incorporating a similar moiety via versatile synthesis methods (Mabkhot, Kheder, & Al-Majid, 2010).

Coordination Polymers and Structures : Research by Li et al. (2012) focused on the construction of novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, which include structures similar to the specified chemical (Li, Guo, Weng, & Lin, 2012).

Crystal Structure Analysis : Cui and Lan (2007) analyzed the crystal structure of a compound involving a similar structure, noting the formation of a two-dimensional supramolecular layer (Cui & Lan, 2007).

Catalytic and Antioxidant Activities

Antioxidant Activity : Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis of derivatives similar to the chemical , evaluating their antioxidant activity. They found that compounds with methoxy substituents displayed greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014).

Metal–Organic Complexes : Dai et al. (2009) studied the construction of copper metal–organic systems based on paddlewheel SBU, utilizing ligands similar to the compound , highlighting their potential in forming complex molecular structures (Dai et al., 2009).

Spectroscopy and Theoretical Calculations

Molecular Geometry and Spectroscopy : Li, Geng, He, and Cui (2013) focused on the molecular geometry, vibrational frequencies, and absorption spectrum of a compound similar to the specified chemical, using density functional theory (DFT) methods for their calculations (Li, Geng, He, & Cui, 2013).

Electrochemical Applications : Beloglazkina et al. (2014) explored the use of a similar compound in forming a coordination compound with copper(II) on a gold electrode surface, highlighting its application in electrochemical reduction (Beloglazkina et al., 2014).

Safety And Hazards

Without specific information on this compound, it’s difficult to predict its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. Given the known activities of benzimidazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals.

Please note that this is a general analysis based on the structure of the compound and the known chemistry of similar compounds. For a detailed and accurate analysis, specific studies on this compound would be needed.

Propriétés

IUPAC Name |

1-(6-methoxy-1H-benzimidazol-2-yl)-2-[[[1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridin-2-yl]methyldisulfanyl]methyl]-3,5-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O4S2/c1-17-13-37(31-33-23-9-7-21(41-5)11-25(23)35-31)27(19(3)29(17)39)15-43-44-16-28-20(4)30(40)18(2)14-38(28)32-34-24-10-8-22(42-6)12-26(24)36-32/h7-14H,15-16H2,1-6H3,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMLWPCHRDDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C(C1=O)C)CSSCC2=C(C(=O)C(=CN2C3=NC4=C(N3)C=C(C=C4)OC)C)C)C5=NC6=C(N5)C=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

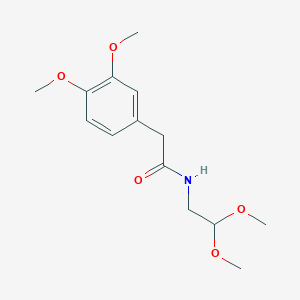

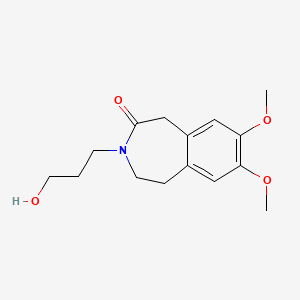

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)